2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
Description
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 2,3-dimethylphenyl group and at position 5 with an acetamide moiety linked to a 4-ethylphenyl ring. This structure combines a heterocyclic scaffold with aryl substituents, a design common in medicinal chemistry for targeting enzymes or receptors. Key inferred properties include:
- Molecular Formula: C₂₃H₂₃N₅O₂
- Molecular Weight: ~401.46 g/mol
- Key Features: The 2,3-dimethylphenyl group introduces steric bulk and moderate lipophilicity, while the 4-ethylphenyl substituent balances solubility and membrane permeability.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-17-8-10-18(11-9-17)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXAXFSYDOSEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Amidination and Heterocyclization
A one-flask synthesis adapted from involves sequential Vilsmeier amidination and intermolecular heterocyclization:
- Starting Material : 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile.
- Vilsmeier Reagent Formation : Reaction with PBr₃ in N,N-dimethylformamide (DMF) generates a reactive iminium intermediate.
- Heterocyclization : Treatment with hexamethyldisilazane (HMDS) induces cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Reaction Conditions :
Cyclocondensation with 1,3-Diketones
An alternative route from employs cyclocondensation of 5-aminopyrazoles with 1,3-diketones:
- 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate reacts with ethyl acetoacetate in acetic acid with H₂SO₄ catalysis.
- Cyclization : Forms the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
Optimization :
Formation of the N-(4-Ethylphenyl)acetamide Side Chain
Nucleophilic Acyl Substitution
The chloroacetyl intermediate reacts with 4-ethylaniline:
- Conditions : Excess 4-ethylaniline in acetonitrile with K₂CO₃.
- Mechanism : Displacement of chloride by the aniline’s amine group.
Optimization :
- Solvent: Acetonitrile.
- Base: K₂CO₃ (2.5 equiv).
- Yield: 76–84%.
Comparative Analysis of Synthetic Routes
Characterization and Spectral Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 7H, aromatic), 4.32 (s, 2H, CH₂CO), 2.31 (s, 6H, CH₃), 1.22 (t, 3H, CH₂CH₃).
- LC-MS : m/z 474.2 [M+H]⁺.
Mechanistic Insights and Side Reactions
- Vilsmeier Reaction : Forms a reactive iminium intermediate, enabling cyclization via nucleophilic attack by the pyrazole’s amine group.
- By-Products : Over-acylation at position 7 of the pyrimidine ring may occur without precise stoichiometric control.
Industrial Scalability and Challenges
- Cost Drivers : HMDS and PBr₃ are expensive, necessitating solvent recovery systems.
- Purification : Column chromatography is required for intermediates, complicating large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under alkaline or acidic conditions, primarily targeting its acetamide group and pyrimidinone ring.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (1–3 M), reflux | H₂O/ethanol (1:1) | 2-(1-(2,3-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid + 4-ethylaniline |
| Alkaline hydrolysis | NaOH (2–5 M), 60–80°C | Methanol/water | Sodium salt of the acetic acid derivative |
Mechanistic Notes :
- The acetamide cleavage proceeds via nucleophilic attack on the carbonyl carbon, forming intermediates that release 4-ethylaniline.
- The pyrimidinone ring remains stable under mild conditions but may degrade under prolonged heating.
Nucleophilic Substitution
The electron-deficient pyrazolo[3,4-d]pyrimidine core facilitates substitution at positions 3 and 6.
Key Observations :
- Chlorination at C-3 enhances electrophilicity for further functionalization.
- Steric hindrance from the 2,3-dimethylphenyl group limits reactivity at adjacent positions .
Oxidation-Reduction
Controlled oxidation modifies the pyrimidinone ring, while reduction targets nitro or ketone groups (if present in analogs).
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), Fe²⁺ catalyst | 50–60°C | 4,5-Dioxo-pyrazolo[3,4-d]pyrimidine derivative |
| Reduction | NaBH₄, LiAlH₄ | Ethanol, RT | Not observed for this compound (stable oxo groups) |
Limitations :
- The 4-oxo group resists reduction under standard conditions due to conjugation with the aromatic system.
Cycloaddition Reactions
The pyrazolo[3,4-d]pyrimidine core participates in [4+2] cycloadditions with dienophiles.
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct (via Diels-Alder) |
| Acetylenedicarboxylate | Microwave, 120°C | Pyrazine-annulated derivative |
Mechanistic Insight :
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable aryl/alkyl group introduction.
| Reaction Type | Catalysts | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives at C-6 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-alkylated pyrazolo-pyrimidines |
Yield Optimization :
- Reactions require anhydrous conditions and inert atmospheres (N₂/Ar).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include various kinases and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ in substituents on the pyrazolo[3,4-d]pyrimidinone core and the acetamide-linked aryl group.
Table 1: Structural and Molecular Comparison
*Note: Target compound’s molecular weight is inferred based on structural similarity to .
Electronic and Steric Effects
- The ethyl group on the acetamide’s phenyl ring is electron-donating, offering moderate polarity.
- Trifluoromethylphenyl Analog (CAS 895000-67-6) : The 4-(trifluoromethyl) group is strongly electron-withdrawing, significantly boosting electronegativity and metabolic stability but reducing solubility.
- Methoxyphenoxy Analog (CAS 899752-73-9) : The 3-methoxyphenoxy group enhances hydrogen-bonding capacity and solubility via the ether and methoxy moieties.
- Chlorophenyl-Acetylphenyl Analog : The 3-chlorophenyl and 4-acetylphenyl groups combine halogenated hydrophobicity with a ketone’s polarity, likely affecting bioavailability.
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide represents a novel derivative within the pyrazolo[3,4-d]pyrimidine class. This class is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound suggest potential applications in cancer therapy and other therapeutic areas.
Structural Features
The compound comprises a pyrazolo[3,4-d]pyrimidine core, which is known for its role as a pharmacophore in various biological activities. The presence of both a dimethylphenyl group and an ethylphenyl acetamide moiety enhances its potential for biological interaction.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of various kinases involved in cancer progression. A study highlighted that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against dual targets like EGFR and VGFR2, showcasing their potential in targeted cancer therapies .
- Cell Proliferation Studies : In vitro studies using human cancer cell lines (e.g., MCF-7) revealed that derivatives similar to the compound exhibited notable antiproliferative effects with IC50 values as low as 1.74 µM . This suggests a strong potential for therapeutic use against breast cancer.
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to exhibit:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial and fungal strains .
- Anti-inflammatory Effects : Certain compounds within this class have been evaluated for their anti-inflammatory properties, with some exhibiting significant inhibition of cyclooxygenase enzymes .
The biological activity of this compound can be attributed to its ability to:
- Inhibit Kinase Activity : The pyrazolo[3,4-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors which play critical roles in cellular signaling pathways related to cancer .
- Induce Apoptosis : Studies indicate that such compounds can promote apoptosis in cancer cells through various mechanisms including cell cycle arrest and DNA fragmentation .
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 1 | 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| 2 | 1a | HepG2 | 1.74 | Antiproliferative |
| 3 | 12b | A549 | 0.016 | EGFR inhibitor |
These studies collectively illustrate the broad spectrum of biological activities associated with this class of compounds.
Q & A
Q. What multi-step synthetic routes are optimal for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: Synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in DMF at 80–100°C) . Subsequent N-alkylation introduces the 4-ethylphenylacetamide group using coupling reagents like EDCI/HOBt. Key factors:
- Temperature control (±2°C) prevents side reactions.
- Anhydrous solvents (e.g., DCM) minimize hydrolysis.
- Yields range 45–68% , influenced by steric hindrance from substituents .
Q. Which spectroscopic techniques confirm structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns core protons (δ 8.2–8.5 ppm for pyrimidine) and substituents (δ 2.3–2.6 ppm for dimethyl groups) .
- HRMS : Validates molecular weight (theoretical m/z 391.3983) within 3 ppm error .
- HPLC : Ensures >95% purity using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA over 20 min) .
Q. What preliminary assays evaluate bioactivity?
Methodological Answer:
- Kinase inhibition profiling (EGFR, VEGFR2 at 1–10 μM) .
- Cytotoxicity assays (MTT or CellTiter-Glo®) on cancer lines (HeLa, MCF-7) .
- Anti-inflammatory screening via COX-2 inhibition (ELISA-based PGE2 measurement) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer: Systematic modifications at three positions:
- Pyrazolo[3,4-d]pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- 4-Ethylphenyl group : Vary alkyl chain length (ethyl vs. propyl) to balance solubility and lipophilicity .
- Acetamide linker : Replace with bioisosteres (e.g., thioamide) for metabolic stability . Example SAR findings:
| Modification | IC₅₀ (EGFR) | Key Outcome |
|---|---|---|
| 2,3-dimethyl → 4-CF₃ | 0.8 μM | 3.5× potency increase |
| 4-ethyl → 4-propyl | N/A | Reduced solubility (8 μg/mL) |
Q. How to resolve bioactivity contradictions between in vitro and in vivo models?
Methodological Answer: Discrepancies often stem from poor PK or off-target effects. Strategies:
- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., tumor phospho-EGFR levels) .
- Metabolite identification : Use liver microsomes + HRMS to detect inactive/toxic metabolites .
- Radiolabeled tissue distribution : Quantify accumulation in target organs (e.g., ¹⁴C labeling) .
Q. What computational methods predict binding modes with therapeutic targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB ID: 1M17) with flexible side-chain sampling .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- Free energy calculations (MM/PBSA) : Rank binding affinities of analogues .
Q. How to validate analytical methods for stability studies?
Methodological Answer:
- Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and light (ICH Q1B) .
- Stability-indicating HPLC : Resolve degradation products with baseline separation.
- Validation parameters : Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) per ICH Q2(R1) .
Data Contradiction Analysis
Q. How to address conflicting data on substituent effects across studies?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., 4-ethylphenyl vs. 4-fluorophenyl analogues) .
- Crystallography : Resolve structural ambiguities (e.g., substituent orientation in active sites) .
- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | 5-Amino-1H-pyrazole-4-carboxamide + 2,3-dimethylbenzoyl chloride, DMF, 90°C | 52% | |
| Acetamide coupling | EDCI/HOBt, DCM, rt, 12h | 68% |
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | Target (IC₅₀) | Key Finding |
|---|---|---|
| 4-Ethylphenyl | EGFR: 1.2 μM | Baseline activity |
| 4-Trifluoromethoxyphenyl | EGFR: 0.3 μM | Enhanced potency |
| 4-Methoxyphenyl | COX-2: 0.5 μM | Anti-inflammatory focus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
